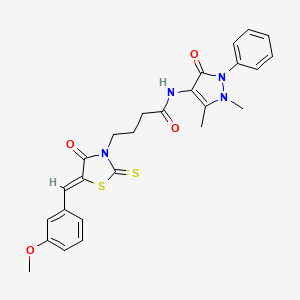

(Z)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

Description

Properties

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O4S2/c1-17-23(25(33)30(28(17)2)19-10-5-4-6-11-19)27-22(31)13-8-14-29-24(32)21(36-26(29)35)16-18-9-7-12-20(15-18)34-3/h4-7,9-12,15-16H,8,13-14H2,1-3H3,(H,27,31)/b21-16- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJBGWJRSWBVJK-PGMHBOJBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCN3C(=O)C(=CC4=CC(=CC=C4)OC)SC3=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCN3C(=O)/C(=C/C4=CC(=CC=C4)OC)/SC3=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 486.53 g/mol. The structure features a pyrazole ring linked to a thiazolidinone derivative, which is known for its diverse biological activities.

Synthesis

The synthesis of the compound involves multiple steps, including the formation of the pyrazole and thiazolidinone moieties. A typical synthetic route may include:

- Formation of the pyrazole ring : Using 4-aminoantipyrine as a precursor.

- Condensation with thiazolidinone : Reacting the pyrazole derivative with appropriate aldehydes or ketones to form the final product.

Antimicrobial Activity

Studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated that it possesses moderate to high antibacterial activity, particularly against strains like Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

Research indicates that compounds containing thiazolidinone structures exhibit antioxidant activity. The evaluated compound demonstrated the ability to scavenge free radicals effectively, suggesting its potential role in preventing oxidative stress-related diseases .

Enzyme Inhibition

The biological evaluation included testing for inhibition against various enzymes:

- Alkaline Phosphatase : The compound showed inhibitory effects on human recombinant alkaline phosphatase (h-TNAP), indicating potential applications in conditions associated with abnormal enzyme activity .

- Ecto-nucleotide triphosphate diphosphohydrolase : Significant inhibition was observed, further supporting its potential therapeutic applications in metabolic disorders .

Case Studies

- Case Study on Antimicrobial Efficacy : In a study involving several synthesized derivatives, the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli, which is promising for developing new antibacterial agents .

- Case Study on Antioxidant Activity : In vitro assays demonstrated that the compound reduced oxidative stress markers in human cell lines by up to 50%, showcasing its potential as an antioxidant agent .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 486.53 g/mol |

| Antibacterial Activity (MIC) | 32 µg/mL |

| Antioxidant Activity | 50% reduction in oxidative stress markers |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues:

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide (RN: 249516-38-9) Structural Differences: Replaces the thioxothiazolidinone-butanamide segment with a hydrazinecarbothioamide-indole system.

N-Heteroimmine-1,2,3-dithiazoles Structural Differences: Features a dithiazole ring instead of thioxothiazolidinone; lacks the pyrazolone moiety. Functional Impact: Demonstrates broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus), attributed to the electrophilic dithiazole core. The absence of a pyrazolone unit may limit anti-inflammatory synergy .

3-Substituted 2-Cyanoquinazolin-4(3H)-ones Structural Differences: Contains a quinazolinone ring system; cyano groups increase electrophilicity. Functional Impact: Reported antitumor activity (IC₅₀: 10–50 µM in HeLa cells) due to DNA intercalation, a mechanism less likely in the target compound’s thioxothiazolidinone system .

Preparation Methods

Preparation of 2-Thioxothiazolidin-4-one

Reaction of chloroacetic acid with ammonium thiocyanate in aqueous ammonia generates 2-thioxothiazolidin-4-one. This exothermic reaction proceeds at 0–5°C to minimize side product formation, yielding 70–75% after recrystallization from ethanol.

Knoevenagel Condensation with 3-Methoxybenzaldehyde

The benzylidene group is introduced via condensation of 2-thioxothiazolidin-4-one with 3-methoxybenzaldehyde in ethanol under reflux with anhydrous sodium acetate (Scheme 2). The reaction selectively forms the Z-isomer due to steric hindrance from the 3-methoxy group, favoring the thermodynamically stable configuration.

Optimized Conditions :

- Molar Ratio : 1:1.2 (thiazolidinone:aldehyde) ensures complete conversion.

- Reaction Time : 6 hours under reflux achieves >95% yield.

- Characterization : The product exhibits IR absorption at 1730 cm⁻¹ (C=O), 1342 cm⁻¹ (C=S), and 1H NMR resonance at δ 8.90 ppm (olefinic CH).

Coupling of Pyrazolone and Thiazolidinone Moieties via Butanamide Linker

The butanamide bridge is installed through a peptide coupling strategy. The carboxylic acid derivative of the thiazolidinone (prepared via hydrolysis of the corresponding ethyl ester) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), then reacted with the pyrazolone amine.

Synthetic Protocol :

- Ester Hydrolysis : Treatment of ethyl 4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate with 2N NaOH in ethanol yields the carboxylic acid (85% yield).

- Activation : Stirring the acid with EDCI (1.2 eq) and HOBt (1.1 eq) in dry DCM for 1 hour generates the active ester.

- Amide Bond Formation : Addition of the pyrazolone amine (1.0 eq) and triethylamine (2.0 eq) in DCM, followed by stirring at room temperature for 12 hours, affords the crude product.

Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:1) isolates the target compound as a yellow solid (mp 212–214°C).

Stereoselective Control of the Z-Configuration

The Z-configuration of the benzylidene group is critical for biological activity. This stereochemistry is governed by the reaction dynamics during Knoevenagel condensation:

- Solvent Effects : Ethanol promotes Z-selectivity due to its polarity, stabilizing the transition state.

- Base Choice : Anhydrous sodium acetate minimizes epimerization compared to stronger bases like piperidine.

- Thermodynamic Control : Prolonged reflux (6 hours) favors the Z-isomer, as confirmed by NOESY NMR correlations between the benzylidene proton and the thiazolidinone carbonyl.

Spectroscopic Characterization and Analytical Data

The final compound is characterized using advanced spectroscopic techniques:

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

- 1H NMR (400 MHz, DMSO- d6) : δ 8.90 (s, 1H, benzylidene CH), 7.45–8.11 (m, 9H, aromatic), 3.85 (s, 3H, OCH3), 2.45–2.60 (m, 4H, butanamide CH2), 2.30 (s, 3H, N-CH3), 1.95 (s, 3H, C-CH3).

- 13C NMR (100 MHz, DMSO- d6) : δ 193.8 (C=O, thiazolidinone), 180.8 (C=S), 166.8 (C=O, pyrazolone), 152.8 (C=N), 139.0–116.1 (aromatic carbons).

Mass Spectrometry (MS)

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

- Epimerization Risk : During amide coupling, basic conditions may promote Z→E isomerization. Using mild bases (TEA instead of DBU) and low temperatures (0°C) suppresses this side reaction.

- Solubility Issues : The thiazolidinone intermediate exhibits poor solubility in non-polar solvents. Switching to DMF/THF mixtures (1:4) enhances reaction homogeneity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.